molecular formula C20H26ClNO B12005575 1-Piperidineethanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride CAS No. 6159-39-3

1-Piperidineethanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride

Cat. No.: B12005575
CAS No.: 6159-39-3
M. Wt: 331.9 g/mol
InChI Key: MKAXSYNOZMOVDG-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2-(piperidin-1-yl)propan-1-ol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a diphenylpropanol moiety. It is often used in the synthesis of various pharmaceuticals and as a research tool in medicinal chemistry.

Properties

CAS No.

6159-39-3

Molecular Formula

C20H26ClNO

Molecular Weight

331.9 g/mol

IUPAC Name

1,1-diphenyl-2-piperidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C20H25NO.ClH/c1-17(21-15-9-4-10-16-21)20(22,18-11-5-2-6-12-18)19-13-7-3-8-14-19;/h2-3,5-8,11-14,17,22H,4,9-10,15-16H2,1H3;1H

InChI Key

MKAXSYNOZMOVDG-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCCC3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-diphenyl-2-(piperidin-1-yl)propan-1-ol hydrochloride typically involves the reaction of diphenylpropanol with piperidine under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The final product is often purified through recrystallization or chromatography techniques to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-2-(piperidin-1-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Diphenyl-2-(piperidin-1-yl)propan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,1-diphenyl-2-(piperidin-1-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. This compound can inhibit the replication of viruses by blocking key enzymes involved in viral replication. Additionally, it has been shown to induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Diphenyl-2-(piperidin-1-yl)propan-1-ol hydrochloride is unique due to its specific structural features and versatile applications. Unlike biperiden and triperiden, which are primarily used for their cholinolytic properties, this compound has broader applications in medicinal chemistry and industrial processes .

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